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Compound of Interest

Compound Name:
3-(4-Chlorophenyl)-2',5'-

dichloropropiophenone

CAS No.: 898788-43-7

Cat. No.: B3023831 Get Quote

A Versatile Polychlorinated Dihydrochalcone Scaffold
for Medicinal Chemistry
Introduction & Chemical Profile[1][2]
3-(4-Chlorophenyl)-2',5'-dichloropropiophenone is a highly functionalized building block

belonging to the dihydrochalcone class. Its structure features a 1,3-diarylpropan-1-one core

decorated with three chlorine atoms in specific positions (2', 5', and 4-).

This specific substitution pattern renders it a "privileged scaffold" in drug discovery, particularly

for:

Antifungal Agents: The polychlorinated motif mimics the pharmacophores found in azole

antifungals (e.g., Miconazole, Econazole), enhancing lipophilicity and metabolic stability.

Neuroactive Ligands: 1,3-diarylpropanes are established scaffolds for monoamine

transporter inhibitors.

Kinase Inhibitors: The rigid aryl-linker-aryl geometry serves as a backbone for Type II kinase

inhibitors.
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Property Specification

Systematic Name
1-(2,5-Dichlorophenyl)-3-(4-

chlorophenyl)propan-1-one

CAS Number 898788-43-7

Molecular Formula C₁₅H₁₁Cl₃O

Molecular Weight 313.60 g/mol

Core Motif Dihydrochalcone (1,3-Diarylpropanone)

Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water

Strategic Synthetic Utility
The utility of this compound lies in its ability to undergo divergent synthesis. The ketone

carbonyl serves as a "chemical handle" for further elaboration, while the halogenated aromatic

rings provide the necessary hydrophobic interactions for biological binding.

Key Transformations
Enantioselective Reduction: Conversion to chiral 1,3-diarylpropanols (critical for bioactive

stereocenters).

Fischer Indole Synthesis: (If converted to a hydrazone) to form complex fused heterocycles.

-Functionalization: Halogenation at the C2 position allows for nucleophilic substitution (e.g.,
to form aminoketones).

Workflow Visualization
The following diagram illustrates the central role of this scaffold in divergent synthesis.
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Figure 1: Divergent synthetic pathways starting from the 3-(4-Chlorophenyl)-2',5'-
dichloropropiophenone core.

Experimental Protocols
Protocol A: Preparation of the Scaffold (If not
purchased)
Rationale: Commercial supplies can be inconsistent. Synthesizing this compound requires

preserving the aryl chlorides during reduction.

Mechanism: Claisen-Schmidt Condensation followed by Chemoselective Hydrogenation.

Step 1: Chalcone Formation

Reagents: 2',5'-Dichloroacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), NaOH (10%

aq), Ethanol.

Dissolve ketone and aldehyde in ethanol at 0°C.

Add NaOH dropwise. Stir at RT for 4 hours.

Observation: A yellow precipitate (Chalcone) forms.

Filter, wash with cold EtOH, and dry.
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Step 2: Chemoselective Reduction (Critical Step) Warning: Standard Pd/C hydrogenation will

dechlorinate the ring. Use Wilkinson's Catalyst or Transfer Hydrogenation.

Reagents: Chalcone intermediate, RhCl(PPh₃)₃ (Wilkinson's cat, 1 mol%), Benzene/Ethanol

(1:1).

Pressurize with H₂ (1 atm) or use Formic Acid/TEA.

Stir until H₂ uptake ceases.

Purification: Flash chromatography (Hexane/EtOAc 9:1).

Protocol B: Asymmetric Reduction to Chiral Alcohol
Rationale: Most biological targets require a specific enantiomer. The Corey-Bakshi-Shibata

(CBS) reduction is the industry standard for this transformation.

Materials:

Substrate: 3-(4-Chlorophenyl)-2',5'-dichloropropiophenone[1]

Catalyst: (R)-Me-CBS (10 mol%)

Reductant: Borane-THF complex (BH₃·THF)

Solvent: Anhydrous THF

Procedure:

Setup: Flame-dry a 2-neck round bottom flask under Argon.

Catalyst Prep: Add (R)-Me-CBS (10 mol%) and anhydrous THF. Cool to -20°C.

Borane Addition: Add BH₃·THF (0.6 eq) to the catalyst solution. Stir for 10 min.

Substrate Addition: Dissolve the ketone substrate in THF. Add dropwise to the catalyst

mixture over 1 hour via syringe pump. Slow addition is crucial for enantioselectivity.

Quench: Once TLC shows consumption, quench carefully with MeOH (gas evolution!).
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Workup: Add 1N HCl, extract with EtOAc, wash with brine, dry over Na₂SO₄.

Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol C: Synthesis of 1,3-Diarylpyrazoles
Rationale: Pyrazoles are bioisosteres for amide bonds and are prevalent in kinase inhibitors.

Procedure:

Dissolve 3-(4-Chlorophenyl)-2',5'-dichloropropiophenone (1 mmol) in DMF-DMA

(Dimethylformamide dimethyl acetal) (3 mL).

Reflux for 6 hours. This forms the enaminone intermediate.

Evaporate excess DMF-DMA under reduced pressure.

Redissolve the residue in Ethanol (5 mL).

Add Hydrazine Hydrate (1.5 eq). Reflux for 2 hours.

Result: Formation of the 3,5-diarylpyrazole derivative.

Safety & Handling Guidelines
Hazard Identification:

Skin/Eye Irritant: The compound is an alkylating agent precursor and likely irritant.

Environmental: Polychlorinated aromatics are persistent. Do not dispose of down the drain.

Handling:

Use standard PPE (Nitrile gloves, lab coat, safety glasses).

All reactions involving Borane or Hydrazine must be performed in a functioning fume hood.

Storage:
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Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or

hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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